molecular formula C19H16N2O3S2 B2919217 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide CAS No. 922483-75-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide

Cat. No.: B2919217
CAS No.: 922483-75-8
M. Wt: 384.47
InChI Key: BHJZVHABXWHYCF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide is a synthetic chemical compound of significant interest in life science research, particularly in the fields of agrochemistry and medicinal chemistry. This molecule is designed by integrating a benzodioxole-thiazole core, a structure present in various natural products, with a benzylthioacetamide moiety. Research on structurally related compounds demonstrates promising biological activities. For instance, molecular hybrids containing the benzodioxole group have been identified as potent auxin receptor agonists, promoting root growth in plants and showing potential for improving crop systems . Furthermore, analogous compounds featuring the acetamide and thioether functional groups have been investigated for their antibacterial properties against plant pathogenic bacteria . The specific combination of these pharmacophores in a single molecule makes this compound a valuable candidate for researchers exploring new active agents in antifungal and root-promoting applications. Its mechanism of action is hypothesized to involve receptor agonism or enzyme inhibition, similar to its structural analogues. This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18(11-25-9-13-4-2-1-3-5-13)21-19-20-15(10-26-19)14-6-7-16-17(8-14)24-12-23-16/h1-8,10H,9,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJZVHABXWHYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate benzylthio derivatives under acidic or basic conditions. The benzo[d][1,3]dioxol moiety can be introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.

Biology: In biological research, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with specific molecular targets can lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Derivatives

These compounds (e.g., 4b–4f in ) replace the thiazole core with a benzo[d]thiazole and incorporate a thiadiazole-ureido substituent. Key differences include:

  • Bioactivity: Demonstrated antiproliferative activity, with compound 4d (C18H13ClN6O2S3) showing notable potency, possibly due to the chloro-substituent enhancing electrophilic interactions .
Compound Core Structure Key Substituents Activity Reference
Target Compound Thiazole Benzodioxole, Benzylthio Not reported
4d () Benzo[d]thiazole Chloro, Thiadiazole-ureido Antiproliferative

2-(4-Hydroxyphenylthio)-N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide (7)

This compound () features a triazole ring instead of thiazole. However, reduced lipophilicity might limit membrane permeability .

Analogues with Benzo[d][1,3]dioxol-5-yl Motifs

D14–D20 Penta-2,4-dienamide Derivatives

Compounds like D14 and D16 () retain the benzodioxole group but replace the thiazole-acetamide backbone with a conjugated dienamide chain.

  • Structural Impact : The extended conjugation in dienamides may enhance π-π stacking with aromatic residues in target proteins, a feature absent in the thiazole-based target compound .

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

This analogue () incorporates a thiazolidinone ring with a benzodioxole-methylene group. The thiazolidinone core is associated with antidiabetic and antimicrobial activities, suggesting divergent therapeutic applications compared to the target compound’s thiazole core .

Functional Group Variations in Acetamide Derivatives

Antimicrobial Acetamides with Sulfonylpiperazine Groups

Compounds 47 and 48 () feature sulfonylpiperazine substituents instead of benzylthio.

  • Bioactivity : These derivatives exhibit strong gram-positive antibacterial activity, likely due to the sulfonyl group’s electron-withdrawing effects enhancing target binding .

Ultrasound-Synthesized 1,2,3-Triazole Acetamides

highlights N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides synthesized via ultrasound-assisted 1,3-dipolar cycloaddition.

Key Research Findings and Trends

Thiazole vs. Thiadiazole/Triazole Cores : Thiazole derivatives (e.g., target compound) prioritize compact hydrophobic interactions, while thiadiazoles or triazoles introduce additional hydrogen-bonding sites, broadening target selectivity .

Benzodioxole Role : The benzodioxole group consistently enhances metabolic stability across analogues, as seen in compounds from , and 14 .

Substituent Effects :

  • Benzylthio : Enhances lipophilicity and membrane penetration (target compound).
  • Sulfonylpiperazine : Improves solubility and gram-positive bacterial targeting ().
  • Chloro/fluoro substituents : Increase electrophilicity and antiproliferative potency ().

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial, antimicrobial, and anticancer activities, supported by case studies and detailed research findings.

Structural Overview

The compound features a unique structure that combines a thiazole ring with a benzo[d][1,3]dioxole moiety and a benzylthio group. This combination is believed to contribute to its pharmacological properties.

Biological Activities

1. Antimalarial Activity
Research indicates that this compound exhibits promising in vitro antimalarial activity . The compound has demonstrated low IC50 values, suggesting strong potential as an antimalarial agent. Studies have shown that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria.

2. Antimicrobial Properties
The compound also displays significant antimicrobial activity against various bacterial strains. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Activity
this compound has been evaluated for its anticancer properties . In several studies, it exhibited cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating its potential as a therapeutic agent in oncology .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimalarial Mechanism: The compound may interfere with the metabolic pathways of the malaria parasite, disrupting its ability to replicate.
  • Antimicrobial Mechanism: It likely targets bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism: The anticancer effects are thought to arise from the inhibition of specific signaling pathways involved in cell proliferation and apoptosis. Studies have suggested that it may induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1: A study on HepG2 cells showed an IC50 value of 1.54 µM for the compound compared to 7.46 µM for doxorubicin, indicating superior cytotoxicity against liver cancer cells .
  • Case Study 2: In antimicrobial assays, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimalarialPlasmodium falciparumLow IC50
AntimicrobialStaphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL
AnticancerHepG21.54
HCT1164.52
MCF74.56

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